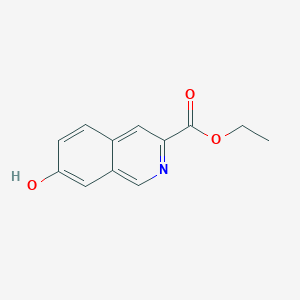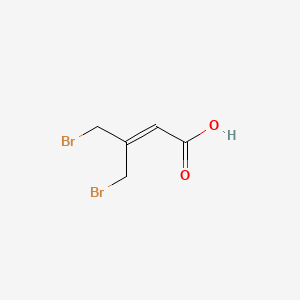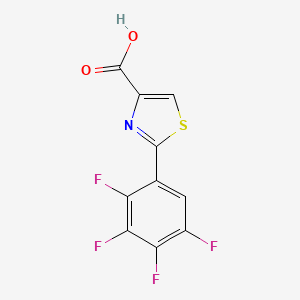![molecular formula C8H12N4 B13677462 1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
1-[(3-Methyl-2-pyridyl)methyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methyl-2-pyridyl)methyl]guanidine is a compound that features a guanidine group attached to a pyridine ring Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes
Vorbereitungsmethoden
The synthesis of 1-[(3-Methyl-2-pyridyl)methyl]guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Guanylation of Amines: The guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water is another method.
Industrial Production: Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines.
Analyse Chemischer Reaktionen
1-[(3-Methyl-2-pyridyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Reagents such as cyanamides, arylboronic acids, and amines are frequently used in these reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[(3-Methyl-2-pyridyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-[(3-Methyl-2-pyridyl)methyl]guanidine can be compared with other guanidine derivatives:
1,1,3,3-Tetramethylguanidine: Known for its use as a strong base in organic synthesis.
N,N’-Disubstituted Guanidines: These compounds are used in various catalytic processes and as intermediates in the synthesis of pharmaceuticals.
Imidazolin-2-iminato Ligands: These ligands are powerful ancillary ligands in catalysis and have unique coordination properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in different scientific fields.
Eigenschaften
Molekularformel |
C8H12N4 |
|---|---|
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
2-[(3-methylpyridin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c1-6-3-2-4-11-7(6)5-12-8(9)10/h2-4H,5H2,1H3,(H4,9,10,12) |
InChI-Schlüssel |
XWILKMDQLLOQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)



![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)


![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)



